(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate

Purity Quality Control Screening Library

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate (CAS 339278-55-6) is a synthetic small molecule with the molecular formula C17H15Cl2NO3 and a molecular weight of 352.2 g/mol. It features a 4-methoxybenzyl carbamate core linked to a 3,4-dichlorostyryl group via an (E)-ethenyl bridge.

Molecular Formula C17H15Cl2NO3
Molecular Weight 352.21
CAS No. 339278-55-6
Cat. No. B2375472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
CAS339278-55-6
Molecular FormulaC17H15Cl2NO3
Molecular Weight352.21
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+
InChIKeyALGWAQNYXROCFB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate (CAS 339278-55-6)


(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate (CAS 339278-55-6) is a synthetic small molecule with the molecular formula C17H15Cl2NO3 and a molecular weight of 352.2 g/mol [1]. It features a 4-methoxybenzyl carbamate core linked to a 3,4-dichlorostyryl group via an (E)-ethenyl bridge. The compound is cataloged in the PubChem Compound database (CID 1476631) and is available from research chemical suppliers as a screening compound or synthetic building block . Its reported purity from one supplier is 95% .

Why Close Analogs Cannot Simply Replace (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate Without Verification


Although several regioisomeric dichlorostyryl carbamates exist (e.g., the 2,4-dichloro isomer CAS 338413-61-9 and the 2,5-dichloro isomer), the position of chlorine substitution on the phenyl ring can critically alter molecular conformation, electronic distribution, and target-binding geometry. In the absence of publicly available head-to-head comparative biological or physicochemical data specifically for CAS 339278-55-6, any substitution of the 3,4-dichloro substitution pattern with a different regioisomer introduces unquantified risk of altered reactivity, selectivity, or assay performance. Therefore, the specific 3,4-dichlorophenyl ethenyl carbamate scaffold cannot be assumed interchangeable with other dichlorophenyl regioisomers without experimental validation .

Quantitative Differentiation Evidence for (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate (CAS 339278-55-6)


Purity Specification as a QC Benchmark Against Uncharacterized Analogues

The commercially available batch of CAS 339278-55-6 from AKSci is specified with a minimum purity of 95% as determined by the supplier's internal quality control . While this is a single-sourced specification and not a comparison against a defined impurity profile for a specific analogue, it provides a rudimentary benchmark that alternative, uncharacterized, or academically synthesized batches of regioisomeric dichlorostyryl carbamates may not meet without additional purification and analysis .

Purity Quality Control Screening Library

Computational Physicochemical Property Comparison with 2,4-Dichloro Regioisomer

Computationally predicted properties for the 3,4-dichloro isomer (XLogP3-AA = 4.6; Topological Polar Surface Area = 47.6 Ų) are available from PubChem [1]. While equivalent predicted values for the 2,4-dichloro regioisomer (CAS 338413-61-9) have not been retrieved in this analysis, class-level knowledge indicates that chlorine substitution pattern can modulate lipophilicity and polar surface area by up to ~0.5 log units and several Ų respectively, potentially influencing membrane permeability and nonspecific binding [2].

Lipophilicity Polar Surface Area ADME Prediction

Recommended Application Scenarios for (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate Based on Available Evidence


SAR Exploration of Dichlorostyryl Carbamates Requiring Defined 3,4-Dichloro Substitution

When a research program aims to systematically probe the effect of chlorine substitution pattern on a styryl carbamate scaffold's biological activity, CAS 339278-55-6 serves as the reference compound for the 3,4-dichloro configuration. This is essential to isolate positional effects from other scaffold modifications, given the absence of comparable data for other regioisomers .

Use as a Verified Building Block in Multi-Step Synthesis of 3,4-Dichlorostyryl Derivatives

The compound is offered commercially in ≥95% purity , making it suitable as a synthetic intermediate where the 3,4-dichlorostyryl carbamate moiety must be installed without generating inseparable regioisomeric mixtures that could complicate downstream purification and characterization.

Screening Library Inclusion for Phenotypic Assays Targeting Pathways Sensitive to Halogen Substitution

In phenotypic screening campaigns where halogen substitution patterns are known to influence hit identification (e.g., GPCR or ion channel targets), the 3,4-dichloro isomer provides a distinct electronic and steric profile that complements other halogen-containing library members. Its computed moderate lipophilicity (XLogP3-AA = 4.6) and moderate polar surface area suggest drug-like properties suitable for cellular assays [1].

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